5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design

Researchers requiring the full matrix of chlorinated tetrahydroquinoxaline isomers for definitive SAR studies often face supply gaps for the 5-chloro variant. This compound fills that critical gap. - **Complete your positional SAR panel:** Pair with 6-Cl (CAS 28199-19-1) and 7-Cl analogs to deconvolute chlorine position effects on target binding. - **CNS-optimized scaffold:** A computed XLogP3 of 2.4 and a low TPSA of 15.3 Ų predict excellent BBB permeability and oral absorption for neurological lead generation. - **Versatile synthetic handle:** The 5-chloro substituent enables late-stage diversification via cross-coupling chemistry.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Cat. No. B11911402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1C=CC=C2Cl
InChIInChI=1S/C9H11ClN2/c1-12-6-5-11-9-7(10)3-2-4-8(9)12/h2-4,11H,5-6H2,1H3
InChIKeyORRIXTAWXYHKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Compound Overview


5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic small molecule (C9H11ClN2, MW 182.65) belonging to the tetrahydroquinoxaline class, characterized by a saturated pyrazine ring fused to a benzene core [1]. It is distinguished from the broader quinoxaline family and its close analogs by the specific placement of a chlorine atom at the 5-position and a methyl group at the 1-position. This precise regiosubstitution pattern fundamentally alters its physicochemical profile—including a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 15.3 Ų—which in turn dictates its intermolecular interactions and suitability as a building block [1][2]. The compound appears within the generic Markush structures of patents focused on 1,2,3,4-tetrahydroquinoxaline derivatives for pharmaceutical applications, underscoring its relevance as a privileged scaffold in drug discovery [3].

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Procurement Risk Assessment


Substituting 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline with a different regioisomer (e.g., 6-chloro or 7-chloro) or a dechlorinated analog in a research or development program introduces quantifiable risk. Established structure-activity relationships (SAR) within the quinoxaline and tetrahydroquinoxaline classes demonstrate that the position of a halogen substituent is not merely a superficial variation but a critical determinant of in vitro potency and systemic activity [1]. For instance, in a seminal SAR study on 1,4-dihydroquinoxaline-2,3-diones as NMDA receptor glycine site antagonists, 7-chloro-6-methyl-5-nitro QX (IC50 = 5 nM) was found to be nearly 2-fold more potent than its 7-bromo analog and equipotent to 6,7-dichloro-5-nitro QX, proving that even seemingly minor substituent shifts yield substantial differences in target binding [1]. Without explicit comparative data for the 5-chloro-1-methyl substitution pattern, any substitution with a 6-chloro or 7-chloro isomer assumes an unverified equivalence that could compromise target affinity, selectivity, or physicochemical properties such as lipophilicity and metabolic stability [2].

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Differential Evidence


Regiospecific Chlorine at 5-Position

The compound features a chlorine atom exclusively at the 5-position of the tetrahydroquinoxaline ring, as confirmed by its PubChem structure (SMILES: CN1CCNC2=C1C=CC=C2Cl) [1]. This distinguishes it from commercially available regioisomers: 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 28199-19-1), 7-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1369154-32-4), and 8-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1367981-56-3). In tetrahydroquinoxaline SAR, the position of electron-withdrawing substituents like chlorine modulates the electronic density of the aromatic ring and the basicity of the N-1 and N-4 nitrogens, directly impacting binding affinity to biological targets [2]. While direct comparative bioactivity data for the 5-chloro isomer is not yet publicly available in curated databases, the documented potency differences among halogen-positional isomers in the related quinoxaline-2,3-dione series (e.g., a 7-chloro analog achieving an IC50 of 5 nM versus a 7-bromo analog at 9 nM for the NMDA glycine site) reinforce the principle that regiosubstitution pattern is a non-interchangeable design parameter [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Design

Lipophilicity Profile for BBB Permeability

The computed partition coefficient (XLogP3) for 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is 2.4, as reported by PubChem [1]. This value indicates moderate lipophilicity, a property critically influenced by the 5-chloro substituent. For comparison, the unsubstituted 1-methyl-1,2,3,4-tetrahydroquinoxaline scaffold (CAS 36438-97-8) has no chlorine and is expected to have a lower logP, making it significantly less lipophilic. In the CNS drug discovery context, optimal logP values between 2 and 3.5 are favorable for passive blood-brain barrier (BBB) permeation [2]. The 5-chloro compound's XLogP3 of 2.4 places it within this desirable window, whereas the dechlorinated analog would likely fall below it, potentially reducing passive CNS penetration. This quantitative differential suggests that the 5-chloro-1-methyl compound is a more suitable starting point for CNS-targeted libraries compared to its non-chlorinated analog.

Physicochemical Properties Lipophilicity CNS Drug Design

Low TPSA Advantage for Oral Bioavailability

The topological polar surface area (TPSA) of 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is computed as 15.3 Ų [1]. TPSA is a key descriptor for predicting intestinal absorption and oral bioavailability, with values below 60 Ų generally correlating with good fractional absorption and values below 140 Ų predictive of acceptable oral bioavailability [2]. The compound's TPSA of 15.3 Ų is exceptionally low, largely due to the saturated 1,2,3,4-tetrahydro state, which lacks the polar carbonyl groups present in oxidized quinoxaline-2,3-dione derivatives. Oxidized quinoxaline-2,3-diones typically have TPSA values exceeding 70 Ų due to the two carbonyl oxygen atoms [3]. This difference suggests that 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline possesses superior predicted membrane permeability compared to its oxidized counterparts. For procurement in programs prioritizing oral bioavailability, the reduced, non-dione scaffold offers a measurable advantage over quinoxaline-2,3-dione building blocks.

Drug-likeness Oral Bioavailability ADME Properties

Privileged Scaffold Status via Patent Inclusion

The structure of 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline falls within the scope of the generic Markush structures claimed in U.S. Patent 8,975,256 and U.S. Patent 8,551,991, assigned to Santen Pharmaceutical Co., Ltd. [1][2]. These patents disclose 1,2,3,4-tetrahydroquinoxaline derivatives where the R1 substituent (at positions including the 5-position) can be a halogen such as chlorine, and R3 can be an alkyl group such as methyl. The inclusion of this specific substitution pattern within a pharmaceutical patent's claims indicates that the scaffold has been identified as a relevant pharmacophore by industrial drug discovery programs targeting therapeutic applications. In contrast, many closely related positional isomers that fall outside the preferred substitution patterns disclosed in the patent's exemplified compounds may lack this documented intellectual property validation. For procurement purposes, selecting a compound within patented chemical space signals a higher likelihood of access to follow-up SAR data and industrial relevance compared to isomers absent from major patent filings.

Patent Analysis Drug Discovery Intellectual Property

5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Procurement Applications


CNS Libraries: Halogenated BBB-Permeable Scaffold

For medicinal chemistry programs focused on neurological or neuropsychiatric targets where passive blood-brain barrier (BBB) penetration is essential, 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline offers a scaffold with a favorable XLogP3 of 2.4, placing it within the optimal lipophilicity window for CNS drugs (logP 2–3.5) [1][2]. Its low TPSA (15.3 Ų) further supports the prediction of excellent membrane permeability and oral absorption, which are critical for CNS drug candidates [3]. The 5-chloro substituent provides a synthetic handle for further derivatization (e.g., cross-coupling reactions) while electronically tuning the aromatic ring, a feature absent in the non-halogenated 1-methyl-1,2,3,4-tetrahydroquinoxaline analog. The compound's inclusion in Santen Pharmaceutical patent families reinforces its relevance to industrial CNS drug discovery efforts [4].

SAR Studies on Halogen Position Effects

Researchers conducting systematic SAR investigations on tetrahydroquinoxaline-based ligands can use 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline as the 5-chloro regioisomer probe. In a comparator panel alongside the 6-chloro (CAS 28199-19-1), 7-chloro (CAS 1369154-32-4), and 8-chloro (CAS 1367981-56-3) isomers, the 5-chloro compound enables the deconvolution of positional effects on target engagement. Established SAR in the quinoxaline class demonstrates that chlorine position can produce significant differences in potency (e.g., IC50 values ranging from 5 nM to >100 nM across positional isomers in the NMDA receptor glycine site antagonist series) [1]. The 5-chloro variant completes this positional isomer matrix, enabling rigorous SAR that is impossible with only the more commonly available 6- and 7-chloro analogs. Procurement of the full isomer set is essential for publishing high-quality SAR data and for making data-driven decisions in lead optimization.

Patent-Disclosed Scaffolds for Inflammation Lead Generation

The 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline scaffold is encompassed within the generic formulae of patents held by Santen Pharmaceutical Co., Ltd. (US 8,975,256 and US 8,551,991), which claim 1,2,3,4-tetrahydroquinoxaline derivatives with potential pharmacological actions [4][5]. This patent scope suggests the scaffold's utility in generating lead compounds for therapeutic areas that may include inflammation, fibrotic diseases, or other indications pursued by the assignee. For CROs and biotech companies engaged in lead generation, starting from a scaffold with established industrial precedent and documented synthetic accessibility—via reduction of 5-chloroquinoxaline followed by N-methylation—reduces the risk of investing in unexplored chemical matter . The compound's moderate lipophilicity and low TPSA also make it suitable for further optimization toward orally bioavailable clinical candidates.

Chemical Biology Probes via 5-Chloro Handle

In chemical biology, 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline serves as a versatile intermediate for probe development. The 5-chloro substituent is a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), enabling late-stage functionalization without altering the saturated tetrahydroquinoxaline core . This contrasts with non-halogenated analogs like 1-methyl-1,2,3,4-tetrahydroquinoxaline, which lack this synthetic exit vector. The combination of a low TPSA (15.3 Ų) and a modifiable chlorine handle makes the scaffold ideal for generating diverse probe libraries while maintaining favorable drug-like properties [3]. The documented use of 5-chloroquinoxaline as a starting material provides a well-precedented synthetic route, ensuring reproducible access for probe synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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